An In-depth Technical Guide to Lauryl Hydroxysultaine for Research Applications
An In-depth Technical Guide to Lauryl Hydroxysultaine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and research applications of Lauryl Hydroxysultaine (LHS), an amphoteric surfactant valued for its mildness, excellent foaming capabilities, and stability. This document is intended to serve as a technical resource, offering detailed information and experimental protocols to support its application in various research and development settings.
Core Chemical Properties
Lauryl Hydroxysultaine, with the IUPAC name 3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropane-1-sulfonate, is a zwitterionic surfactant.[1][2] This means it possesses both a positive and a negative charge within its molecular structure, rendering it electrically neutral over a wide pH range.[3][4] Its amphoteric nature contributes to its excellent compatibility with other surfactant types, including anionic, cationic, and non-ionic surfactants.[5]
Quantitative Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₇NO₄S | [6][7] |
| Molecular Weight | 351.55 g/mol | [4] |
| CAS Number | 13197-76-7 | [5][6] |
| Appearance | Clear to yellowish liquid | [6] |
| Boiling Point | ~350°C | [6] |
| Density | ~1.1 g/cm³ at 20°C | [4] |
| Water Solubility | 680 g/L at 20°C | [4] |
| Critical Micelle Concentration (CMC) | ~2.8 mmol/L | |
| pH (as supplied) | 6.0 - 8.5 | [6][8] |
Note: The provided CMC value is based on a single study and may vary depending on experimental conditions such as temperature, pH, and ionic strength.
Synthesis of Lauryl Hydroxysultaine
The primary industrial synthesis of Lauryl Hydroxysultaine involves a two-step process. The first step is the reaction of epichlorohydrin with sodium bisulfite to form the intermediate sodium 3-chloro-2-hydroxypropane-1-sulfonate (CHPS). The second step is the quaternization of lauryl dimethylamine (LDMA) with CHPS.[3]
An alternative laboratory-scale synthesis can be performed starting from lauric acid, which involves an amidation step followed by quaternization.[3]
Experimental Protocol: Laboratory Scale Synthesis (Conceptual)
Materials:
-
Lauryl dimethylamine (LDMA)
-
Sodium 3-chloro-2-hydroxypropane-1-sulfonate (CHPS)
-
Isopropyl alcohol (or other suitable solvent)
-
Sodium hydroxide solution
-
Hydrochloric acid solution
-
Rotary evaporator
-
Reaction vessel with stirring and temperature control
Procedure:
-
In a reaction vessel, dissolve lauryl dimethylamine in isopropyl alcohol.
-
Slowly add sodium 3-chloro-2-hydroxypropane-1-sulfonate to the solution while stirring.
-
Heat the mixture to a specified temperature (e.g., 70-80°C) and maintain for several hours to facilitate the quaternization reaction.
-
Monitor the reaction progress by techniques such as titration to determine the consumption of the tertiary amine.
-
Once the reaction is complete, adjust the pH of the solution to the desired range (typically near neutral) using sodium hydroxide or hydrochloric acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude Lauryl Hydroxysultaine can be further purified by methods such as extraction or chromatography if high purity is required for specific research applications.
Research Applications
While Lauryl Hydroxysultaine is predominantly used in the personal care industry, its unique properties make it a candidate for various research applications, particularly in drug delivery and formulation science.
Solubilization of Poorly Soluble Drugs
Surfactants are widely used to enhance the solubility of hydrophobic drugs by forming micelles that can encapsulate the drug molecules.[9] The amphiphilic nature of LHS, with its long hydrophobic lauryl tail and polar headgroup, allows it to form micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles provide a hydrophobic core where poorly soluble drugs can be partitioned, thereby increasing their apparent solubility.
Permeation Enhancement in Drug Delivery
Chemical permeation enhancers are often employed to improve the transport of drugs across biological membranes, such as the skin. Surfactants can act as permeation enhancers by disrupting the highly organized structure of the stratum corneum, the outermost layer of the skin.[10][11] The mechanism can involve the fluidization of the lipid bilayers, leading to increased drug diffusivity. While specific studies on LHS as a skin permeation enhancer are limited, its surfactant properties suggest potential in this area.
Interaction with Proteins and Lipid Membranes
The interaction of surfactants with proteins and lipids is a critical area of research in biochemistry and drug delivery. These interactions can influence protein stability and the integrity of cell membranes and liposomal drug carriers.
Protein Interaction: Ionic surfactants are known to interact with proteins, which can lead to conformational changes and even denaturation.[12] As a zwitterionic surfactant, LHS is generally considered milder than its purely anionic or cationic counterparts. Investigating the effect of LHS on the secondary and tertiary structure of proteins can be crucial for developing stable protein-based formulations.
Lipid Membrane Interaction: Surfactants can insert into lipid bilayers, altering their physical properties such as fluidity and permeability. This can impact the stability of liposome-based drug delivery systems.[13] Understanding the interaction of LHS with model lipid membranes is essential for its potential use in formulations containing liposomes or for assessing its effects on cell membranes.
Key Experimental Protocols for Research
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined by various methods that detect the onset of micelle formation.
Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once micelles begin to form, the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus concentration curve occurs.
Protocol:
-
Prepare a series of aqueous solutions of Lauryl Hydroxysultaine with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[14]
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
Foamability and Foam Stability Testing
The Ross-Miles method is a standard procedure for evaluating the foaming properties of surfactants.[1][15]
Protocol (Ross-Miles Method):
-
Prepare a solution of Lauryl Hydroxysultaine at a specific concentration and temperature.
-
A defined volume of the solution is poured from a specified height into a graduated cylinder containing another portion of the same solution.
-
The initial height of the foam generated is measured immediately after pouring. This represents the foamability.
-
The foam height is then measured at set time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Characterization of Micelle Size
Dynamic Light Scattering (DLS) is a common technique for measuring the size of particles, including surfactant micelles, in a solution.[13][16]
Protocol (Dynamic Light Scattering):
-
Prepare a solution of Lauryl Hydroxysultaine at a concentration above its CMC.
-
Filter the solution to remove any dust or large aggregates.
-
Place the sample in the DLS instrument.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.
-
The diffusion coefficient of the micelles is determined, and the hydrodynamic diameter is calculated using the Stokes-Einstein equation. The zeta potential, which indicates the surface charge and stability of the micelles, can also be measured.[17]
Mandatory Visualizations
Signaling Pathways and Interactions
The following diagrams illustrate conceptual relationships and workflows relevant to the research applications of Lauryl Hydroxysultaine.
References
- 1. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 2. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Lauryl Hydroxysultaine | 13197-76-7 | Benchchem [benchchem.com]
- 4. lauryl hydroxysultaine, 13197-76-7 [thegoodscentscompany.com]
- 5. Lauryl hydroxysultaine CAS#: 13197-76-7 [m.chemicalbook.com]
- 6. specialchem.com [specialchem.com]
- 7. Lauryl Hydroxysultaine | C17H37NO4S | CID 114474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 11. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juser.fz-juelich.de [juser.fz-juelich.de]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Reasoning for the Selection of the Foam-washing Agent Base Carrier at pH 3.3–4.8 [wisdomlib.org]
- 15. pdogf.com.ua [pdogf.com.ua]
- 16. muser-my.com [muser-my.com]
- 17. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review [mdpi.com]
